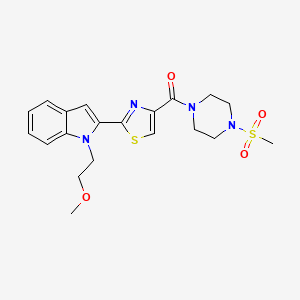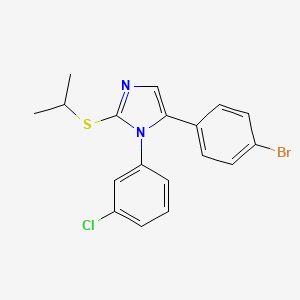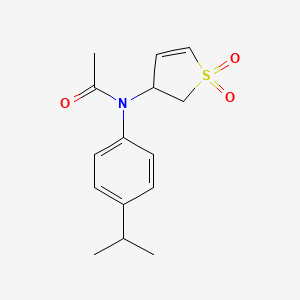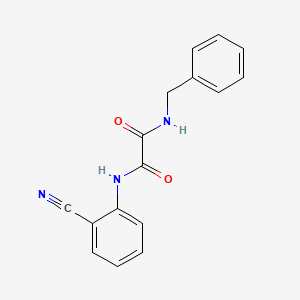![molecular formula C13H11ClN2O2 B2852030 N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 5822-16-2](/img/structure/B2852030.png)
N-[(4-chlorophenyl)methyl]-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-nitroaniline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is commonly used as a reagent in organic synthesis. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-[(4-chlorophenyl)methyl]-2-nitroaniline involves the reaction of 4-chlorobenzylamine with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the desired product.
Starting Materials
4-chlorobenzylamine, 2-nitrobenzaldehyde, Reducing agent (e.g. sodium borohydride)
Reaction
Dissolve 4-chlorobenzylamine in a suitable solvent (e.g. ethanol), Add 2-nitrobenzaldehyde to the solution and stir at room temperature for several hours, Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours, Filter the resulting solid and wash with a suitable solvent (e.g. water), Dry the product under vacuum to yield N-[(4-chlorophenyl)methyl]-2-nitroaniline
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-nitroaniline is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-[(4-chlorophenyl)methyl]-2-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-chlorophenyl)methyl]-2-nitroaniline in lab experiments is its potential as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[(4-chlorophenyl)methyl]-2-nitroaniline. One area of research could focus on developing new synthetic methods for the compound, which could lead to the production of new analogs with potential applications in the pharmaceutical industry. Another area of research could focus on investigating the compound's potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, research could focus on developing new formulations of the compound that could improve its therapeutic potential and reduce its toxicity.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-2-nitroaniline has been used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis to produce other compounds with potential applications in the pharmaceutical industry. The compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVWACUPHPHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2851949.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851950.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2851952.png)
![1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2851954.png)
![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)

![5-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2851960.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)
![2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2851962.png)


![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)